Ikarisoside-F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

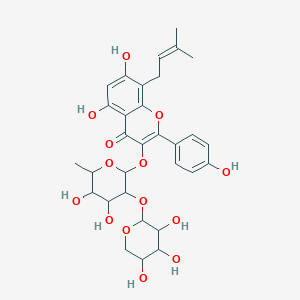

C31H36O14 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3 |

InChI Key |

ASPIQZXMZNLGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Ikarisoside-F: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside-F, also known as Icariside II, is a flavonol glycoside found in various species of the genus Epimedium, a plant with a long history of use in traditional medicine. As a major metabolite of Icariin, this compound has garnered significant attention for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Epimedium species, along with insights into its interactions with key cellular signaling pathways.

Discovery and Natural Occurrence

This compound is a naturally occurring flavonoid found in several species of Epimedium, a genus of flowering plants in the family Berberidaceae. These plants are commonly known as horny goat weed or yin yang huo in traditional Chinese medicine. Documented sources of this compound include Epimedium brevicornu, Epimedium sagittatum, Epimedium koreanum, and Epimedium pubescens. It exists as a metabolite of icariin, one of the most abundant flavonoids in Epimedium.

Quantitative Analysis of this compound in Epimedium Species

The concentration of this compound can vary significantly among different Epimedium species and even within the same species grown in different geographical locations. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common analytical technique for the quantitative determination of this compound.

| Epimedium Species | Part of Plant | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Epimedium brevicornu | Aerial Parts | 0.5 - 2.0 | HPLC-UV | |

| Epimedium sagittatum | Aerial Parts | 0.8 - 2.5 | HPLC-UV | |

| Epimedium koreanum | Aerial Parts | 1.2 - 3.0 | HPLC-UV | |

| Epimedium pubescens | Aerial Parts | 0.7 - 1.8 | HPLC-UV |

Table 1: Comparative Quantitative Data of this compound in Various Epimedium Species.

Experimental Protocols

Extraction of Total Flavonoids from Epimedium Species

This protocol is adapted from methodologies for flavonoid extraction from Epimedium pubescens and can be optimized for other species.

Materials:

-

Dried and powdered aerial parts of Epimedium species

-

70% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Weigh 100 g of dried, powdered Epimedium plant material.

-

Add 1 L of 70% ethanol to the plant material.

-

Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature of 40°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

-

Collect the supernatant and repeat the extraction process on the plant residue two more times.

-

Combine the supernatants from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilize the concentrated extract to obtain the crude flavonoid extract as a powder.

Isolation and Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Crude flavonoid extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve the crude flavonoid extract in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).

-

Establish a gradient elution method. A typical gradient might be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 20-50% B over 40 minutes.

-

-

Inject the filtered extract onto the column.

-

Monitor the elution profile at a wavelength of 270 nm.

-

Collect the fraction corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis of a standard.

-

Combine the collected fractions containing this compound.

-

Remove the solvent using a rotary evaporator.

-

Lyophilize the purified product to obtain this compound as a powder.

-

Assess the purity of the isolated this compound using analytical HPLC.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed by 1H and 13C NMR spectroscopy. The following data is for Icariside II, the synonym for this compound.

13C NMR (125 MHz, DMSO-d6) δ (ppm):

| Carbon | Chemical Shift (δ) |

|---|---|

| C-2 | 157.2 |

| C-3 | 134.5 |

| C-4 | 178.1 |

| C-5 | 161.8 |

| C-6 | 98.8 |

| C

Unveiling Ikarisoside-F: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside-F, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Found in medicinal plants of the Epimedium and Vancouveria genera, this compound belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, serving as a vital resource for researchers engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Properties

This compound is a derivative of the flavonoid kaempferol, featuring a diglycosidic moiety attached at the C-3 position and a prenyl group at the C-8 position. The systematic name for this compound is kaempferol 3-O-β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranoside-8-γ,γ-dimethylallyl ether. An alternative structure has also been reported in the literature as kaempferol 3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside, indicating a potential variation in the stereochemistry of the glycosidic linkage that requires careful consideration in synthesis and biological evaluation.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 113558-14-8 | [1] |

| Molecular Formula | C31H36O14 | [1] |

| Molecular Weight | 632.62 g/mol | [1] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectral data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Aglycone | ||

| 2 | 157.2 | |

| 3 | 134.5 | |

| 4 | 178.1 | |

| 5 | 161.8 | |

| 6 | 99.1 | 6.22 (s) |

| 7 | 164.2 | |

| 8 | 106.9 | |

| 9 | 157.8 | |

| 10 | 105.9 | |

| 1' | 121.5 | |

| 2' | 130.8 | 8.05 (d, 8.8) |

| 3' | 115.3 | 6.92 (d, 8.8) |

| 4' | 160.2 | |

| 5' | 115.3 | 6.92 (d, 8.8) |

| 6' | 130.8 | 8.05 (d, 8.8) |

| 8-prenyl-CH2 | 22.4 | 3.55 (d, 7.2) |

| 8-prenyl-CH | 123.1 | 5.30 (t, 7.2) |

| 8-prenyl-C(CH3)2 | 131.9 | |

| 8-prenyl-CH3 (cis) | 25.9 | 1.81 (s) |

| 8-prenyl-CH3 (trans) | 18.1 | 1.69 (s) |

| Rhamnose | ||

| 1'' | 101.9 | 5.38 (d, 1.6) |

| 2'' | 79.2 | 4.28 (dd, 1.6, 3.2) |

| 3'' | 71.1 | 3.82 (dd, 3.2, 9.4) |

| 4'' | 72.8 | 3.45 (t, 9.4) |

| 5'' | 69.9 | 3.65 (m) |

| 6'' | 18.2 | 1.15 (d, 6.2) |

| Xylose | ||

| 1''' | 106.8 | 4.55 (d, 7.4) |

| 2''' | 75.1 | 3.30 (m) |

| 3''' | 77.2 | 3.40 (m) |

| 4''' | 70.8 | 3.55 (m) |

| 5''' | 66.9 | 3.20 (m), 3.88 (m) |

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 633.2130 |

| [M+Na]⁺ | 655.1949 |

| [M-H]⁻ | 631.2025 |

Synthesis of this compound

A total synthesis of this compound has not been explicitly reported. However, a plausible synthetic route can be devised based on established methods for the synthesis of flavonoid glycosides. The general strategy involves the synthesis of the aglycone, kaempferol with a prenyl group at the C-8 position, followed by regioselective glycosylation.

Proposed Synthetic Pathway

Caption: A proposed synthetic pathway for this compound.

Experimental Protocols

1. Protection of Kaempferol:

-

Dissolve kaempferol in a suitable solvent (e.g., DMF).

-

Add a base (e.g., K₂CO₃) and a protecting group reagent (e.g., benzyl bromide).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the protected kaempferol.

2. C-8 Prenylation:

-

Dissolve the protected kaempferol in an appropriate solvent (e.g., dioxane).

-

Add a Lewis acid catalyst (e.g., BF₃·OEt₂) and prenyl bromide.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Purify the product by column chromatography to obtain the 8-prenylated aglycone.

3. Glycosylation:

-

Prepare an activated disaccharide donor (e.g., a glycosyl bromide or trichloroacetimidate of the xylo-rhamnoside).

-

Dissolve the protected 8-prenylkaempferol and the glycosyl donor in a dry aprotic solvent (e.g., CH₂Cl₂).

-

Add a promoter (e.g., AgOTf or TMSOTf) at low temperature.

-

Allow the reaction to warm to room temperature and stir until the aglycone is consumed.

-

Quench the reaction and purify the glycosylated product.

4. Deprotection:

-

Dissolve the protected this compound in a suitable solvent mixture (e.g., MeOH/EtOAc).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere until deprotection is complete.

-

Filter the catalyst and concentrate the filtrate to yield this compound.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the activities of structurally related compounds from Epimedium species, such as Icariin and Icariside II, provide insights into its potential pharmacological effects. These compounds are known to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.

The anti-inflammatory effects of related flavonoid glycosides are often attributed to the modulation of key signaling pathways.

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound represents an intriguing natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its chemical structure, a plausible synthetic approach, and an indication of its potential biological activities based on related compounds. The detailed spectroscopic and physicochemical data presented herein will be invaluable to researchers aiming to synthesize, isolate, or further characterize this promising flavonoid glycoside. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this compound.

References

Ikarisoside-F: A Technical Guide on Botanical Source, Natural Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside-F is a prenylated flavonol glycoside, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the botanical source, natural abundance, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.

Botanical Source

The primary botanical source of this compound is plants belonging to the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine. Species within this genus are widely distributed in Asia and parts of Europe. While this compound has been identified in several Epimedium species, its presence has been specifically reported in the aerial parts of Epimedium brevicornu. Further research is required to fully elucidate the distribution of this compound across the entire Epimedium genus and to identify other potential botanical sources.

Natural Abundance

Quantitative data on the natural abundance of this compound in Epimedium species is currently limited in publicly available scientific literature. While studies have confirmed its presence, they often do not provide specific concentrations. One study noted low levels of this compound in Epimedium pubescens, but did not provide a precise quantitative value. The concentration of this compound, like other flavonoid glycosides, is expected to vary depending on the Epimedium species, the specific plant part, geographical location, and harvesting time.

Table 1: Reported Presence of this compound in Epimedium Species

| Epimedium Species | Plant Part | Reported Abundance | Citation |

| Epimedium brevicornu | Aerial Parts | Present (quantification not provided) | |

| Epimedium pubescens | Not specified | Low levels (quantification not provided) |

Note: The lack of quantitative data highlights a significant gap in the current research and presents an opportunity for further investigation.

Experimental Protocols

A standardized and validated protocol for the extraction, isolation, and quantification of this compound is not yet established in the scientific literature. However, based on general methods for the analysis of flavonoid glycosides in Epimedium, a comprehensive experimental workflow can be proposed.

Extraction of Total Flavonoids from Epimedium

This protocol outlines a general procedure for the extraction of total flavonoids, which would include this compound, from the dried aerial parts of Epimedium species.

-

Sample Preparation: Air-dry the aerial parts of the Epimedium plant and grind them into a fine powder.

-

Extraction Solvent: A 70% ethanol-water solution is commonly used for the extraction of flavonoids from Epimedium.

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional agitation.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and subject it to ultrasonication for 30-60 minutes. This method can improve extraction efficiency.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with the extraction solvent.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of this compound

The crude extract can be subjected to various chromatographic techniques to isolate this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel or a macroporous adsorption resin are suitable stationary phases.

-

Mobile Phase: A gradient elution system of chloroform-methanol or ethyl acetate-methanol is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC with a C18 column is the method of choice. A gradient of acetonitrile and water is commonly employed as the mobile phase.

Quantification of this compound by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed and validated for the accurate quantification of this compound.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-35% A; 25-30 min, 35-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: 30°C.

-

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample extracts can then be determined from this curve.

Below is a graphical representation of a proposed experimental workflow for the extraction and quantification of this compound.

Potential Signaling Pathways and Biological Activity

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, based on the activities of structurally similar flavonoid glycosides isolated from Epimedium, such as Ikarisoside A and Icariin, it is plausible that this compound may exert similar biological effects.

Ikarisoside A has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells, by suppressing the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The NF-κB and JNK pathways are key regulators of inflammatory responses and cellular stress. Therefore, it is hypothesized that this compound may also possess anti-inflammatory and bone-protective properties through the modulation of these pathways.

The diagram below illustrates the hypothesized mechanism of action of this compound based on the known activity of Ikarisoside A.

Conclusion and Future Directions

This compound is a promising natural product found in Epimedium species with potential therapeutic applications. However, significant research gaps exist, particularly concerning its natural abundance and specific biological activities. Future research should focus on:

-

Quantitative Analysis: Development and validation of analytical methods to accurately quantify this compound in various Epimedium species and their different parts.

-

Pharmacological Screening: In-depth investigation of the biological activities of this compound, including its potential anti-inflammatory, anti-cancer, and bone-protective effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and facilitating its development as a novel pharmaceutical or nutraceutical agent.

An In-depth Technical Guide to Ikarisoside-F: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside-F is a flavonol glycoside, a class of natural products known for their diverse biological activities. Found in plants of the Epimedium genus, which have a long history of use in traditional medicine, this compound and its structural relatives are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, alongside detailed experimental protocols and visual representations of associated signaling pathways to support further research and development.

Physical and Chemical Properties

This compound possesses a complex molecular structure characteristic of flavonoid glycosides. A summary of its key physical and chemical properties is presented in the table below. While some data is derived from direct experimental measurement, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₆O₁₄ | Experimental |

| Molecular Weight | 632.62 g/mol | Calculated |

| Melting Point | 174-179 °C | Experimental |

| Boiling Point | 917.4 ± 65.0 °C | Predicted |

| Density | 1.59 g/cm³ | Predicted |

| pKa | 6.31 ± 0.40 | Predicted |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Qualitative |

| Appearance | Not specified (likely a crystalline or amorphous powder) | - |

| ¹H-NMR (DMSO-d₆) | Data for structurally similar flavonoids available. | Inferred |

| ¹³C-NMR (DMSO-d₆) | Data for structurally similar flavonoids available. | Inferred |

| Mass Spectrometry | Fragmentation patterns for related flavonoids have been characterized. | Inferred |

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, the biological activities of structurally similar compounds, such as Icariin and Ikarisoside A, have been extensively investigated. These compounds are known to possess anti-inflammatory, antioxidant, and osteoprotective properties. It is hypothesized that this compound may exhibit similar biological effects through the modulation of key cellular signaling pathways.

Anti-Inflammatory Effects and the NF-κB Signaling Pathway

Flavonoids from Epimedium have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound, like its analogs, may inhibit this pathway by preventing the degradation of IκBα.[3][4]

Osteoprotective Effects and the PI3K/Akt Signaling Pathway

Compounds from Epimedium have been shown to influence bone metabolism by affecting osteoclast differentiation.[5][6] This process is partly regulated by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[7][8] Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. It is plausible that this compound could modulate osteoclast activity by influencing the PI3K/Akt pathway.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis and biological evaluation of this compound. These protocols are based on established methods for flavonoids and can be adapted as necessary.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound in plant extracts or other matrices.

Workflow:

Materials:

-

HPLC system with a UV/Vis or mass spectrometry (MS) detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

This compound standard of known purity

-

Sample containing this compound (e.g., plant extract)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid (optional)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

-

Gradient: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound. The exact gradient should be optimized for the specific sample.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

-

Detection: Monitor the absorbance at the λmax of this compound (typically around 270 nm for flavonoids) or use an MS detector for more specific detection.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12][13]

Workflow:

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

-

Sample and Standard Preparation: Prepare a stock solution of this compound and the positive control in methanol. Prepare a series of dilutions from the stock solutions.

-

Assay:

-

In a 96-well plate, add a small volume of the sample or standard dilutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

For the blank, use methanol instead of the sample.

-

For the control, use the DPPH solution with methanol.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the detection of key proteins in the PI3K/Akt signaling pathway by Western blotting to assess the effect of this compound on their phosphorylation status.[9][14]

Workflow:

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with different concentrations of this compound for a specified time. Include untreated and vehicle-treated controls.

-

Protein Extraction and Quantification: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-Akt).

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

After another series of washes, add the chemiluminescent substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize the results, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total Akt) and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory, antioxidant, and osteoprotective properties. While further research is needed to fully elucidate its specific mechanisms of action and to obtain a complete physicochemical profile, this guide provides a solid foundation for researchers. The provided experimental protocols and pathway diagrams offer practical tools to advance the scientific understanding of this compound and its potential as a lead compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological actions of the bioactive compounds of Epimedium on the male reproductive system: current status and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. google.com [google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Prenylflavonoid Icariside I Ameliorates Estrogen Deficiency-Induced Osteoporosis via Simultaneous Regulation of Osteoblast and Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Differences in Chemical Profiles, Phenolic Content, and Antioxidant Activity of Prunella vulgaris L. at Different Ripeness Stages [mdpi.com]

- 13. Analysis of Phenolic and Flavonoid Content, α-Amylase Inhibitory and Free Radical Scavenging Activities of Some Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Ikarisoside-F: A Technical Overview

This guide will, therefore, focus on the well-documented biological activities of closely related and more extensively studied flavonol glycosides from the Epimedium genus, namely Ikarisoside A and Icariin , to provide a representative understanding of the potential bioactivities of this class of compounds. The experimental protocols and quantitative data presented herein pertain to these related compounds and should be interpreted with the understanding that they may not be directly transferable to Ikarisoside-F.

Anti-inflammatory Activity of Ikarisoside A

Ikarisoside A, a natural flavonol glycoside, has demonstrated significant anti-inflammatory properties.[3] Studies have shown its ability to inhibit the production of pro-inflammatory mediators in macrophage cell lines.[3]

Quantitative Data: Inhibition of Pro-inflammatory Mediators by Ikarisoside A

| Compound | Cell Line | Stimulant | Mediator Inhibited | Activity |

| Ikarisoside A | RAW 264.7, Mouse Bone Marrow-Derived Macrophages (BMMs) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Concentration-dependent inhibition |

| Ikarisoside A | Not Specified | Not Specified | Tumor Necrosis Factor-alpha (TNF-α) | Reduction in release |

| Ikarisoside A | Not Specified | Not Specified | Interleukin-1 beta (IL-1β) | Reduction in release |

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophage cells and mouse bone marrow-derived macrophages (BMMs) are cultured in appropriate media. For experiments, cells are pre-treated with varying concentrations of Ikarisoside A for a specified duration before stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay: The production of NO is measured in the culture supernatants using the Griess reagent. The absorbance is measured at a specific wavelength (typically 540 nm), and the concentration of nitrite is determined from a standard curve.

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways

Ikarisoside A exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the p38 kinase and Nuclear Factor-kappaB (NF-κB) pathways.[3]

References

Ikarisoside-F: A Review of Putative Mechanisms of Action Based on Structurally Related Flavonol Glycosides

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of Ikarisoside-F is not available in the public scientific literature. This technical guide, therefore, presents a detailed overview of the well-documented mechanisms of action of structurally analogous compounds, Ikarisoside A and Icariside II. This information is intended to provide a foundational understanding of the potential biological activities of this compound for researchers, scientists, and drug development professionals. All data, experimental protocols, and signaling pathways described herein pertain to these related compounds and should be considered as a starting point for future investigation into this compound.

Executive Summary

This compound is a flavonol glycoside isolated from Vancouveria hexandra. While its direct biological activities remain uncharacterized, its structural similarity to other pharmacologically active flavonol glycosides from the Epimedium genus, such as Ikarisoside A and Icariside II, suggests potential therapeutic effects. This document outlines the known anti-inflammatory and anti-osteoclastogenic properties of these related compounds, detailing the underlying signaling pathways, providing exemplary experimental protocols, and summarizing the available quantitative data. The primary mechanisms involve the modulation of key inflammatory and cellular differentiation pathways, including NF-κB, MAPK, JNK, and PI3K/Akt.

Anti-Inflammatory and Anti-Osteoclastogenic Mechanisms of Related Compounds

Studies on Ikarisoside A and Icariside II have demonstrated significant bioactivity, particularly in the contexts of inflammation and bone metabolism. These activities are primarily attributed to the inhibition of pro-inflammatory signaling cascades and the suppression of osteoclast differentiation and function.

Inhibition of Pro-Inflammatory Pathways by Ikarisoside A

Ikarisoside A has been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory mediators in macrophage cell lines. This is achieved through the inhibition of the p38 MAPK and NF-κB signaling pathways.

Caption: Ikarisoside A inhibits LPS-induced inflammatory response in macrophages.

Inhibition of Osteoclastogenesis by Ikarisoside A

Ikarisoside A also demonstrates potent inhibitory effects on the differentiation of osteoclasts, the cells responsible for bone resorption. This is primarily mediated through the suppression of the JNK and NF-κB signaling pathways, which are crucial for osteoclast formation.

Caption: Ikarisoside A inhibits RANKL-induced osteoclastogenesis.

Quantitative Data for Related Compounds

The following table summarizes the quantitative data from in vitro studies on Ikarisoside A. This data highlights its potency in inhibiting key inflammatory and osteoclastogenic markers.

| Compound | Assay | Cell Line | Stimulant | Endpoint Measured | Result |

| Ikarisoside A | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition of NO | Concentration-dependent |

| Pro-inflammatory Cytokines | RAW 264.7 | LPS | Reduction of TNF-α, IL-1β | Concentration-dependent | |

| Osteoclast Differentiation | RAW 264.7 | RANKL | Inhibition of osteoclast formation | Potent inhibition | |

| Gene Expression | RAW 264.7 | RANKL | Decreased MMP9, TRAP, RANK, Cathepsin K | Significant reduction | |

| Bone Resorption | RAW 264.7 | RANKL | Blockade of resorbing capacity | Effective blockade |

Detailed Experimental Protocols

The following are representative experimental protocols used in the study of Ikarisoside A's mechanism of action. These can serve as a template for designing experiments for this compound.

In Vitro Anti-Inflammatory Assay

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of Ikarisoside A for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Measurement: Levels of TNF-α and IL-1β in the supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the expression and phosphorylation status of key signaling proteins such as p38 MAPK and components of the NF-κB pathway (e.g., IκBα, p65).

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vitro Osteoclastogenesis Assay

-

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are used as osteoclast precursors.

-

Differentiation: Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to induce differentiation into osteoclasts.

-

Treatment: Various concentrations of Ikarisoside A are added to the culture medium during the differentiation period.

-

TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted.

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteoclast-specific genes, including MMP9, TRAP, RANK, and Cathepsin K.

-

Bone Resorption Assay: Osteoclast precursors are seeded on calcium phosphate-coated plates and allowed to differentiate in the presence or absence of Ikarisoside A. The area of resorption pits is then visualized and quantified.

Conclusion and Future Directions

While the mechanism of action of this compound remains to be elucidated, the extensive research on its structural analogs, Ikarisoside A and Icariside II, provides a strong rationale for investigating its potential anti-inflammatory and anti-osteoporotic properties. The signaling pathways and experimental methodologies detailed in this guide offer a robust framework for initiating such studies. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to confirm its biological activities and delineate its precise molecular mechanisms. Such investigations will be crucial in determining the therapeutic potential of this novel flavonol glycoside.

In Silico Prediction of Ikarisoside-F Targets: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct biological and mechanistic data for Ikarisoside-F is scarce in publicly available literature. This guide leverages data from its close structural analog, Icariside II, and its aglycone, Icariin, to outline a comprehensive in silico workflow for target prediction. This analog approach is justified by the high degree of structural similarity between these compounds.

Introduction: The Promise of Flavonoids in Drug Discovery

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of pharmacological activities. This compound, a flavonol glycoside from plants of the Epimedium genus, represents a promising yet understudied molecule. Computational, or in silico, methods provide a powerful and efficient avenue to hypothesize its biological targets and mechanisms of action, thereby accelerating the drug discovery and development process. This technical guide details a robust workflow for the in silico prediction of this compound's molecular targets, drawing upon experimental data from its closely related and well-researched analogs, Icariside II and Icariin.

Structural Analogs: this compound and Icariside II

This compound and Icariside II share the same core flavonoid structure, differing only in their glycosidic moieties. This structural conservation suggests a potential overlap in their biological targets and activities, making Icariside II an appropriate surrogate for in silico investigation.

In Silico Target Prediction Workflow

The in silico prediction of protein targets for a small molecule like this compound typically follows a multi-step, funnel-like approach, starting with broad, ligand-based predictions and moving towards more specific, structure-based validation.

Known Signaling Pathways of Icariside II and Icariin

Based on existing literature, Icariside II and its precursor Icariin are known to modulate several key signaling pathways implicated in a range of cellular processes from proliferation and differentiation to inflammation and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Icariside II has been shown to activate this pathway, leading to the phosphorylation of Akt and downstream effectors. This activation is associated with its neuroprotective and pro-proliferative effects in certain cell types.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Both Icariin and Icariside II have been demonstrated to enhance the phosphorylation of ERK, thereby activating this pathway. This mechanism is believed to contribute to their osteogenic (bone-forming) and anti-adipogenic (fat-inhibiting) effects.

Ikarisoside F: An In-Depth Technical Guide on Bioavailability and Pharmacokinetics

Introduction to Ikarisoside F and its Therapeutic Potential

Ikarisoside F is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine for a variety of ailments.[1] While specific pharmacological studies on Ikarisoside F are limited, related compounds from Epimedium have demonstrated a wide range of biological activities, including osteoprotective, anti-inflammatory, and anti-tumor effects.[1] Understanding the bioavailability and pharmacokinetic profile of these compounds is critical for their development as therapeutic agents.

The primary challenge in the clinical application of many flavonoids, including those from Epimedium, is their low oral bioavailability.[2][3][4] This is often attributed to poor water solubility, low membrane permeability, and extensive first-pass metabolism in the gut and liver.[3][4] Strategies to enhance the bioavailability of these compounds are an active area of research.[2][3][5]

Pharmacokinetic Profile of Related Epimedium Flavonoids

The pharmacokinetic properties of Ikarisoside F are likely to be influenced by the metabolic pathways of more abundant parent compounds like Icariin. In vivo, flavonoid glycosides are often hydrolyzed by intestinal microflora into their respective aglycones, which are then absorbed.[5]

Absorption

Oral administration of Epimedium extracts or their purified flavonoids generally results in low plasma concentrations of the parent glycosides.[6] Studies on Icariin, for instance, show that it is poorly absorbed in its original form. Instead, it undergoes deglycosylation in the small intestine to form metabolites like Icariside II and further to the aglycone Icaritin, which are then absorbed.[6][7] The oral bioavailability of Icariin has been reported to be as low as 12%.[4]

Distribution

Once absorbed, the metabolites of Epimedium flavonoids are distributed throughout the body via the bloodstream.[8][9] The extent of distribution to various tissues can be influenced by factors such as blood flow, plasma protein binding, and the lipophilicity of the molecule.[8][9][10] Tissue distribution studies of Icariin have shown that it and its metabolites can be detected in various organs, with some studies indicating potential gender-specific differences in distribution.[6]

Metabolism

Metabolism is a key determinant of the bioactivity and clearance of flavonoids. The metabolic transformation of Icariin primarily involves hydrolysis, demethylation, oxidation, and conjugation.[6] It is hypothesized that Ikarisoside F may be a minor metabolite formed through these pathways. The liver is the primary site of metabolism, where enzymes such as the cytochrome P450 system modify the compounds to increase their water solubility for excretion.[9]

Excretion

The elimination of flavonoids and their metabolites occurs primarily through urine and feces.[6][9] Studies on Icariin have shown that a very small percentage of the administered dose is recovered unchanged in the urine, suggesting extensive metabolism.[6] The conjugated metabolites are typically excreted in the bile and may undergo enterohepatic recirculation, while more polar metabolites are eliminated via the kidneys.[10]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for the major related flavonoids from Epimedium following oral administration in rats. This data is compiled from various studies and serves as a reference for the anticipated pharmacokinetic behavior of related compounds like Ikarisoside F.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Icariin | 50 | 25.3 ± 8.7 | 1.5 ± 0.5 | 110.8 ± 35.4 | 4.4 ± 1.2 | [6] |

| Icariside II | 25 | 120.5 ± 30.2 | 0.5 ± 0.2 | 350.6 ± 80.1 | 3.8 ± 0.9 | [2] |

| Icaritin | 10 | 85.7 ± 15.6 | 0.8 ± 0.3 | 280.4 ± 55.7 | 2.5 ± 0.6 | [3] |

Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of Epimedium flavonoids.

Animal Studies

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before drug administration.

-

Dosing: The compound of interest is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage. Intravenous administration of a solution (e.g., in a mixture of propylene glycol and sterile water) is also performed to determine absolute bioavailability.[6]

-

Sample Collection: Blood samples are collected from the tail vein or jugular vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[6] Urine and feces may also be collected over specific time intervals.[6]

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of flavonoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][11][12][13][14]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Visualizations

Logical Relationship of Pharmacokinetic Processes

Caption: The ADME process for orally administered flavonoids.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for a pharmacokinetic study.

Conclusion and Future Directions

While direct pharmacokinetic data for Ikarisoside F is currently unavailable, the extensive research on related Epimedium flavonoids provides a solid foundation for predicting its behavior in vivo. It is likely that Ikarisoside F, if formed as a metabolite, would have low oral bioavailability in its glycosidic form and would undergo further metabolism before excretion. Future research should focus on the specific metabolic pathways leading to the formation of Ikarisoside F and aim to conduct dedicated pharmacokinetic studies on the isolated compound. Such studies are essential for a complete understanding of its therapeutic potential and for the development of effective drug delivery systems to enhance its bioavailability.

References

- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparisons of the bioavailability of icariin, icariside II, and epimedin C in rats after oral administration of total flavonoids of Epimedium brevicornu Maxim. and its three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of Icariin Metabolites from Epimedium koreanum Nakai as Antidiabetic Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. downloads.lww.com [downloads.lww.com]

- 10. genomind.com [genomind.com]

- 11. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Determination of Ikarisoside-F in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ikarisoside-F is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine. With growing interest in the pharmacological properties of individual phytochemicals, accurate and sensitive quantification of compounds like this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Analyte and Internal Standard

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C31H36O14 | 632.62 |

| Proposed Internal Standard: | ||

| Icariin | C33H40O15 | 676.66 |

Rationale for Internal Standard Selection: A stable isotope-labeled (SIL) internal standard for this compound is not readily commercially available. Icariin, a structurally related flavonoid glycoside from the same plant genus, is a suitable alternative.[1] It shares structural similarities and is expected to have comparable ionization efficiency and chromatographic behavior, which helps to compensate for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details the proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization of these parameters may be required for specific instrumentation and matrices.

Liquid Chromatography

| Parameter | Recommended Condition |

| HPLC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start at 5-10% B, increase to 90-95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | See Table below |

| Nebulizer Gas (N2) | 40 - 50 psi |

| Drying Gas (N2) Temperature | 300 - 350 °C |

| Drying Gas Flow | 8 - 12 L/min |

| Capillary Voltage | 3500 - 4500 V |

Proposed MRM Transitions

The fragmentation of flavonoid glycosides in positive ion mode typically involves the neutral loss of sugar moieties. This compound has two sugar units: a xylose and a rhamnose. The proposed fragmentation pathway involves the sequential loss of these sugars from the precursor ion [M+H]+.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| This compound (Quantifier) | 633.2 | 369.1 | 20-30 | Loss of xylose and rhamnose moieties |

| This compound (Qualifier) | 633.2 | 501.1 | 15-25 | Loss of xylose moiety |

| Icariin (Internal Standard) | 677.2 | 369.1 | 25-35 | Loss of glucose and rhamnose moieties |

Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.

Sample Preparation

The following is a general protocol for the extraction of this compound from plasma or serum. This protocol may need to be adapted for other biological matrices.

3.1. Materials

-

Blank plasma/serum

-

This compound and Icariin standards

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

3.2. Protocol

-

Spike Internal Standard: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Icariin in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex: Vortex the mixture vigorously for 1 minute.

-

Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer to Autosampler Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

For reliable quantitative results, the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A linear range appropriate for the expected sample concentrations should be established.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

-

Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

-

Matrix Effect: Evaluated to determine if components of the biological matrix suppress or enhance the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction process should be determined.

-

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.

Signaling Pathway and Experimental Workflow

While the specific signaling pathways directly modulated by this compound are not well-elucidated, it is known to be a component of Epimedium extracts, which have been studied for their effects on various pathways. For instance, the related compound Icariin has been shown to influence the PI3K/AKT signaling pathway.[2] One study suggests that this compound can bind to AdoHcy hydrolase, an enzyme involved in regulating cellular methylation.

As a detailed signaling pathway for this compound is not available, the following diagram illustrates the experimental workflow for its quantification.

Caption: LC-MS/MS workflow for this compound quantification.

This detailed workflow provides a robust starting point for researchers to develop and validate a sensitive and accurate method for the quantification of this compound in various biological matrices, facilitating further investigation into its pharmacological and metabolic properties.

References

Application Notes and Protocols for Ikarisoside-F Cell-Based Assays

These application notes provide an overview of the potential therapeutic applications of Ikarisoside-F and detailed protocols for conducting cell-based assays to evaluate its bioactivity. This compound is a flavonoid compound found in plants of the Epimedium genus, which have a long history in traditional medicine.[1][2] Related compounds from Epimedium, such as Icariin and Icaritin, have demonstrated a range of pharmacological effects, including neuroprotective, anti-inflammatory, anti-cancer, and anti-osteoporotic activities.[1][3] The provided protocols are designed for researchers in drug discovery and development to investigate the cellular mechanisms of this compound.

Potential Therapeutic Applications:

-

Neuroprotection: Flavonoids from Epimedium have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][4]

-

Anti-inflammation: Compounds from Epimedium can modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, indicating their potential use in treating inflammatory conditions.[1][5]

-

Oncology: Certain Epimedium flavonoids have been observed to induce apoptosis and inhibit the proliferation of cancer cells, highlighting a potential role in cancer therapy.[1]

-

Bone Health: These compounds have also been noted to influence bone metabolism, suggesting they could be explored for the treatment of osteoporosis.[1][3]

Data Presentation

Table 1: Neuroprotective Effect of this compound on Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) |

| Control (no stress) | 100 ± 4.5 |

| Vehicle (stress) | 52 ± 3.8 |

| This compound (1) | 65 ± 4.1 |

| This compound (5) | 78 ± 3.9 |

| This compound (10) | 89 ± 4.2 |

| This compound (25) | 95 ± 3.5 |

Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated Nitric Oxide (NO) Production in RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |

| Control (no LPS) | 5 ± 1.2 | 100 ± 5.1 |

| LPS (1 µg/mL) | 100 ± 7.3 | 98 ± 4.8 |

| This compound (1) + LPS | 85 ± 6.5 | 99 ± 5.0 |

| This compound (5) + LPS | 62 ± 5.8 | 97 ± 4.6 |

| This compound (10) + LPS | 41 ± 4.9 | 98 ± 4.9 |

| This compound (25) + LPS | 25 ± 3.7 | 96 ± 5.2 |

Table 3: Cytotoxic Effect of this compound on HeLa Cancer Cells

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| 0.1 | 98 ± 4.7 | |

| 1 | 85 ± 6.1 | |

| 10 | 55 ± 5.3 | 12.5 |

| 25 | 28 ± 4.2 | |

| 50 | 15 ± 3.9 | |

| 100 | 8 ± 2.5 |

Experimental Protocols

Neuroprotective Effect Assay against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

a. Materials and Reagents:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

b. Experimental Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Anti-inflammatory Assay

This protocol evaluates the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

a. Materials and Reagents:

-

RAW 264.7 murine macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well plates

b. Experimental Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Determine the concentration of nitrite by comparing with a sodium nitrite standard curve.

References

- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Epimedium to Neuroprotection: Exploring the Potential of Wushanicaritin [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Icaritin Provides Neuroprotection in Parkinson’s Disease by Attenuating Neuroinflammation, Oxidative Stress, and Energy Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Experimental Design Using Ikarisoside-F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside-F is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. Flavonoids from Epimedium, including the well-studied parent compound Icariin and its derivatives, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] These properties make this compound a compound of interest for further investigation in drug discovery and development.

These application notes provide a framework for the in vitro experimental design to study the biological activities of this compound. Due to the limited availability of specific data for this compound, the following protocols and data tables are based on studies of the closely related and extensively researched compounds, Icariin and Icariside II. Researchers should consider these as a starting point and optimize the conditions for this compound.

Data Presentation

The following tables summarize quantitative data for Icariin and Icariside II, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-proliferative and Cytotoxic Effects of Icariin and Icariside II on Cancer Cell Lines

| Compound | Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |

| Icariin | Gallbladder carcinoma | MTT | Not Specified | Not Specified | Induces G0/G1 and G2/M phase arrest |

| Icariin | Colorectal cancer | MTT | Not Specified | Not Specified | Induces G2/M phase arrest |

| Icariside II | Ovarian cancer | EdU, Transwell | Not Specified | Not Specified | Inhibits proliferation, migration, and invasion |

| Icariside II | Breast cancer (MCF-7/ADR) | MTT | 1-40 µM | 12, 24, 48 hours | Dose-dependent cytotoxicity |

| Icariside II | Cervical cancer | Not Specified | Not Specified | Not Specified | Inhibits tumor growth |

Table 2: Anti-inflammatory Effects of Icariin Derivatives

| Compound | Cell Line | Stimulant | Assay | Concentration Range | Observed Effect |

| Icariin Derivative (ICT) | RAW264.7 | LPS | Griess Assay, ELISA | 1-100 µg/mL | Inhibition of NO, TNF-α, and PGE2 production |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete culture medium to obtain the desired final concentrations (e.g., a serial dilution from 1 to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5x10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathway for LPS-induced Inflammation

Caption: Potential mechanism of this compound in the NF-κB pathway.

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of this compound on the expression of key proteins in a signaling pathway (e.g., PI3K/AKT, NF-κB).

Materials:

-

This compound

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-NF-κB, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

PI3K/AKT Signaling Pathway

Caption: Potential inhibition of the PI3K/AKT pathway by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the in vitro investigation of this compound. By adapting these methodologies, researchers can elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and assay.

References

- 1. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. synapse.koreamed.org [synapse.koreamed.org]

Animal Models for Studying Ikarisoside-F Effects: Application Notes and Protocols

Disclaimer: As of the current date, publicly available scientific literature contains a notable scarcity of studies specifically investigating the effects of Ikarisoside-F in animal models. The information presented herein is based on established methodologies for a closely related and extensively studied flavonoid, Icariin , also derived from plants of the Epimedium genus. Therefore, these application notes and protocols should be considered as a representative template and a guide for potential experimental design for this compound, rather than a direct reflection of validated studies for this specific compound. Researchers are strongly advised to conduct preliminary dose-response and pharmacokinetic studies for this compound before undertaking large-scale animal trials.

Representative Application Note 1: Osteoporosis

Therapeutic Rationale

Flavonoids from Epimedium species, such as Icariin, have demonstrated potential in promoting bone formation and inhibiting bone resorption. These effects are believed to be mediated through the modulation of various signaling pathways involved in osteoblast differentiation and osteoclast activity. This application note describes a common animal model for studying the effects of such compounds on postmenopausal osteoporosis.

Animal Model: Ovariectomized (OVX) Rat Model

The ovariectomized (OVX) rat is a widely accepted model for studying postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to rapid bone loss, which mimics the condition in postmenopausal women.

Experimental Protocol

-

Animal Acclimatization: Female Sprague-Dawley rats (12 weeks old, ~250-300g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

-